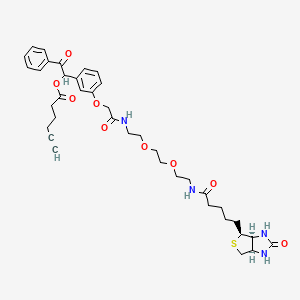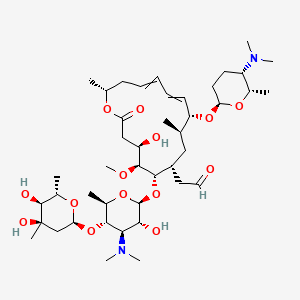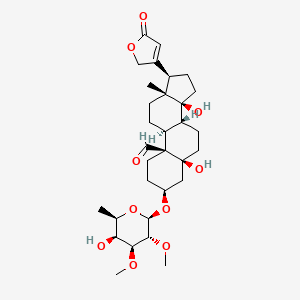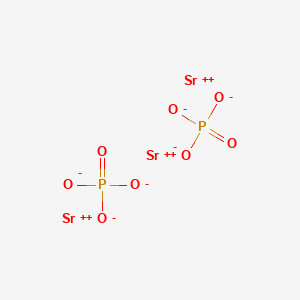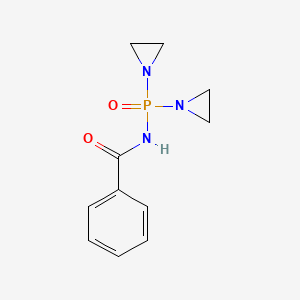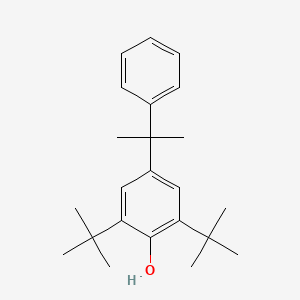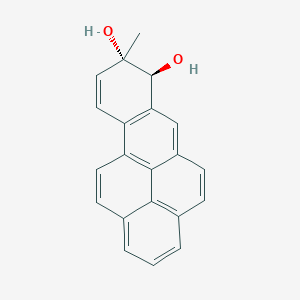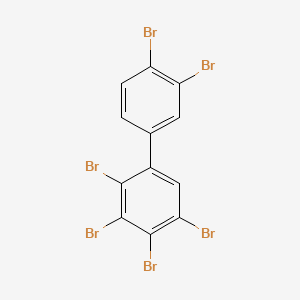
2,3,3',4,4',5-Hexabromobiphenyl
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5-Hexabromobiphenyl is C12H4Br6 . The structure consists of two benzene rings with six bromine atoms attached .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5-Hexabromobiphenyl is a solid substance that appears as a colorless to white powder . The average molecular mass is 627.584 g/mol .Wissenschaftliche Forschungsanwendungen
Mutagenicity Studies : HBB has been tested for its ability to induce mutations in mammalian cells. Kavanagh et al. (1985) found no mutagenic effects at the dose levels tested, suggesting that HBB might promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).
Enzyme Induction : Dannan et al. (1978) reported that HBB is a unique inducer of microsomal drug metabolizing enzymes, exhibiting a mixed-type induction similar to both phenobarbital and 3-methylcholanthrene (Dannan et al., 1978).
Photolysis Characterization : Millis and Aust (1985) characterized the photolysis of HBB, providing insights into its environmental degradation and formation of various polybrominated biphenyl congeners (Millis & Aust, 1985).
Environmental Impact and Toxicity : Safe (1994) discussed the environmental impact and biochemical responses to polychlorinated biphenyls (PCBs), including HBB. This study highlights the complexity of PCB mixtures and the diverse biochemical and toxic responses they elicit (Safe, 1994).
Pathologic Effects in Animals : Dharma et al. (1982) examined the pathologic effects of HBB in White Leghorn cockerels, noting liver enlargement and other toxic effects at certain dietary concentrations (Dharma et al., 1982).
Pharmacokinetics in Rats and Humans : Tuey and Matthews (1980) developed a mathematical model to describe the pharmacokinetics of HBB in rats and humans, offering predictions for tissue concentrations and body burdens following exposure (Tuey & Matthews, 1980).
Embryotoxicity in Mice : Welsch and Morgan (1985) investigated the embryotoxicity of HBB in mice, identifying developmental delays and toxicity at specific exposure concentrations (Welsch & Morgan, 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228273 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5-Hexabromobiphenyl | |
CAS RN |
77607-09-1 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




